1,2-Dimethylpiperidin-3-amine IMPDH Inhibitory Activity: Direct Binding Affinity Measurement
1,2-Dimethylpiperidin-3-amine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppressive, antiviral, and anticancer interventions [1]. The compound exhibits a binding affinity of Ki = 440 nM (0.44 μM) in an in vitro biochemical assay measuring inhibition toward the nicotinamide adenine dinucleotide (NAD) cofactor binding site [1]. The type of inhibition was characterized as non-competitive with respect to substrate binding [1]. This represents a distinct and documented biochemical interaction profile for the 1,2-dimethyl substitution pattern.
| Evidence Dimension | IMPDH enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM (0.44 μM) |
| Comparator Or Baseline | Mycophenolic acid (MPA; clinical IMPDH inhibitor): Ki ≈ 7–50 nM for human IMPDH type II depending on isoform and assay conditions; Mizoribine-5'-monophosphate: Ki ≈ 5–10 nM |
| Quantified Difference | 1,2-Dimethylpiperidin-3-amine is approximately 9- to 88-fold less potent than clinical IMPDH inhibitors in vitro |
| Conditions | In vitro biochemical assay; IMPDH enzyme inhibition measured against NAD cofactor binding; non-competitive inhibition mechanism |
Why This Matters
This quantifies the compound's moderate micromolar-range IMPDH inhibitory activity, enabling informed selection as a structurally distinct chemical probe or scaffold for IMPDH-targeted medicinal chemistry optimization.
- [1] BindingDB Entry BDBM408660 / ChEMBL Activity. 1,2-Dimethylpiperidin-3-amine tested for inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH). Ki = 440 nM; Inhibition type: non-competitive. View Source
